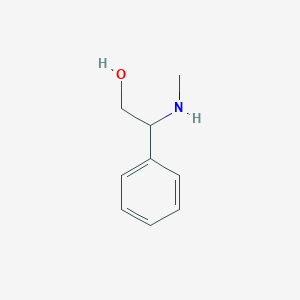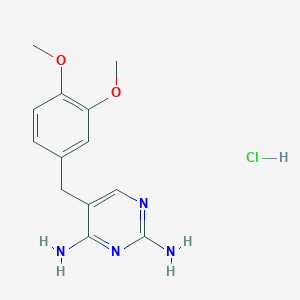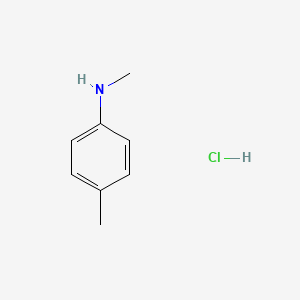
2,2-Dimethylchroman-7-ol
Übersicht
Beschreibung
2,2-Dimethylchroman-7-ol is a chemical compound belonging to the chroman family, characterized by a chroman ring structure with two methyl groups at the 2-position and a hydroxyl group at the 7-position
Wirkmechanismus
Target of Action
It is known that chromanone derivatives, which include 2,2-dimethylchroman-7-ol, exhibit a wide range of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including enzymes and receptors involved in various biological processes .
Mode of Action
It is suggested that the compound may exert its effects through interactions with its targets, leading to changes in cellular processes . For instance, some chromanone derivatives have been shown to inhibit specific enzymes, which can result in altered biochemical pathways .
Biochemical Pathways
Chromanone derivatives have been associated with a variety of biological activities, suggesting that they may influence multiple biochemical pathways . For example, some chromanone derivatives have been found to exhibit antidiabetic effects by inhibiting enzymes such as DGAT, PTP1B, and α-glucosidase .
Result of Action
Given the wide range of pharmacological activities associated with chromanone derivatives, it is likely that the compound’s action results in various molecular and cellular effects .
Action Environment
It is known that the stability and reactivity of similar compounds can be tuned through functional group manoeuvring, suggesting that the compound’s action may be influenced by its chemical environment .
Biochemische Analyse
Biochemical Properties
2,2-Dimethylchroman-7-ol plays a significant role in biochemical reactions due to its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity to neutralize free radicals. Additionally, this compound inhibits lipid peroxidation by interacting with lipid molecules and preventing oxidative damage .
Cellular Effects
This compound has been shown to exert protective effects on various cell types, including skin cells and neuronal cells. It influences cell signaling pathways by modulating the activity of kinases and transcription factors, leading to changes in gene expression. This compound also enhances cellular metabolism by increasing the efficiency of mitochondrial function and reducing oxidative stress .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors on the cell membrane, triggering a cascade of intracellular signaling events. This compound also acts as an enzyme inhibitor, particularly inhibiting enzymes involved in oxidative stress pathways. Furthermore, this compound modulates gene expression by interacting with transcription factors and influencing the transcription of antioxidant genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or prolonged light exposure. Long-term studies have shown that this compound maintains its antioxidant properties over extended periods, providing sustained protection against oxidative damage in both in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits protective effects without causing any adverse reactions. At high doses, it can lead to toxicity, manifesting as liver damage and oxidative stress. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without inducing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to antioxidant defense. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, enhancing their activity and promoting the detoxification of harmful metabolites. This compound also affects metabolic flux by modulating the levels of key metabolites involved in oxidative stress responses .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It accumulates in lipid-rich compartments, such as cell membranes and adipose tissue, where it exerts its antioxidant effects. The compound’s distribution is influenced by its lipophilic nature, allowing it to readily integrate into cellular membranes and protect against lipid peroxidation .
Subcellular Localization
This compound is primarily localized in the mitochondria and endoplasmic reticulum, where it plays a crucial role in maintaining cellular redox balance. It is directed to these compartments through specific targeting signals and post-translational modifications. The compound’s activity is enhanced in these subcellular locations, providing localized protection against oxidative damage and supporting cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-7-ol typically involves the prenylation of phenols. One common method employs tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions. This approach is amenable to continuous flow chemistry, enabling the production of 2,2-dimethylchromans on a multiple-gram scale with high efficiency and simple product purification .
Industrial Production Methods: Industrial production of this compound often utilizes the direct installation of isoprene, which involves transition-metal Lewis acid catalysts or organometallic reagents. This method is preferred for its atom economy and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dimethylchroman-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can participate in Michael addition reactions, which are powerful tools in organic synthesis .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols. These reactions are often catalyzed by organocatalysts, such as cinchona alkaloid derivatives and amino acids .
Major Products Formed: The major products formed from these reactions include functionalized chroman-2-ones and chromanes, which exhibit unique biological and pharmacological activities .
Wissenschaftliche Forschungsanwendungen
2,2-Dimethylchroman-7-ol has a wide range of scientific research applications, including:
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylchroman-7-ol can be compared with other similar compounds, such as:
Chroman-4-one: This compound differs from this compound by the absence of methyl groups at the 2-position.
Tetrahydrocannabinol: A well-known compound with a similar chroman framework, tetrahydrocannabinol is used for its psychoactive and medicinal properties.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3,4-dihydrochromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZKBTFRXIAYBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C=C(C=C2)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452955 | |
| Record name | 2,2-dimethylchroman-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31005-72-8 | |
| Record name | 2,2-dimethylchroman-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of protecting group strategies in the synthesis of benzofuran-based natural products using 2,2-Dimethylchroman-7-ol as a starting material?
A1: The provided research highlights the crucial role of protecting group strategies in modulating the reactivity of this compound derivatives. [] Researchers successfully synthesized various benzofuran-based natural products, including moracins (D, E, and M) and cicerfuran, by employing a "protecting group manoeuvring" approach. This strategy involved strategically installing and removing protecting groups on the hydroxyl groups of this compound derivatives. By carefully selecting protecting groups, the researchers could control the reactivity of these intermediates in subsequent reactions, ultimately enabling the efficient synthesis of complex natural products. []
Q2: What specific reactions were employed to synthesize benzofuran-based natural products from this compound derivatives?
A2: The research describes the utilization of palladium-catalyzed domino coupling reactions and reactions with triarylbismuth reagents for the synthesis of benzofuran-based natural products. [] These reactions were performed on this compound derivatives containing a gem-dibromovinyl moiety, highlighting the versatility of this synthetic building block in constructing complex molecular architectures. The palladium-catalyzed domino couplings allowed for the formation of multiple bonds in a single step, streamlining the synthetic route. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Pyridin-2-yl-4H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1366896.png)

![1,4-Diazabicyclo[2.2.2]octane dihydrochloride](/img/structure/B1366902.png)


![Ethanamine, 2-[(4-methoxyphenyl)thio]-](/img/structure/B1366907.png)
![2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline](/img/structure/B1366908.png)



